5-Fluoro-2-iodobenzonitrile
Description
Significance of Halogenated Benzonitriles in Modern Organic Chemistry
Halogenated benzonitriles are a class of organic compounds that have garnered significant attention in modern organic chemistry due to their versatile reactivity and wide-ranging applications. These molecules, characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile group, serve as crucial building blocks in the synthesis of a variety of complex organic structures. The presence of halogens (fluorine, chlorine, bromine, iodine) and the nitrile group imparts unique electronic properties and reactivity to the aromatic ring, making them valuable precursors for pharmaceuticals, agrochemicals, and advanced materials. smolecule.com
The carbon-halogen bond's polarization and the halide's ability to act as a good leaving group facilitate various transformations, including nucleophilic substitution and elimination reactions. acs.org Furthermore, these compounds are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic utility of halogenated benzonitriles. The specific type and position of the halogen atom on the benzene ring can significantly influence the molecule's reactivity and the properties of the resulting products. acs.org
Overview of 5-Fluoro-2-iodobenzonitrile as a Versatile Synthetic Synthon
Among the diverse family of halogenated benzonitriles, this compound has emerged as a particularly valuable and versatile synthetic synthon. This trifunctional molecule, featuring a fluorine atom, an iodine atom, and a nitrile group on the benzene ring, offers multiple reaction sites for selective chemical modifications. The iodine atom, being the most reactive halogen in cross-coupling reactions, allows for the introduction of various organic fragments through reactions like Suzuki-Miyaura and Sonogashira couplings. The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which is particularly advantageous in medicinal chemistry. smolecule.com
The strategic positioning of the functional groups in this compound makes it an ideal intermediate for synthesizing complex heterocyclic compounds and other polyfunctional molecules. Its utility is demonstrated in the preparation of kinase inhibitors, anti-cancer agents, and compounds for neuroinflammation research. The ability to sequentially and selectively functionalize the different positions of the benzonitrile (B105546) core provides chemists with a powerful tool for molecular design and the construction of novel chemical entities with desired properties.
Scope and Research Trajectories of this compound
The research landscape for this compound is expanding, with significant efforts directed towards its application in drug discovery and materials science. In medicinal chemistry, it serves as a key building block for the synthesis of biologically active molecules, including inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are targeted in cancer therapy. Ongoing research focuses on leveraging the unique reactivity of this compound to develop novel therapeutic agents for various diseases.
In the realm of materials science, the presence of fluorine and iodine atoms suggests potential applications in the development of advanced materials. smolecule.com Halogen bonding interactions involving the iodine atom are being explored for their role in crystal engineering and the design of materials with specific solid-state structures and properties. smolecule.comchemrxiv.org Future research is expected to further exploit the synthetic versatility of this compound to create new organic materials with tailored electronic, optical, and physical properties. The continued exploration of its reactivity and the development of new synthetic methodologies involving this synthon will undoubtedly open up new avenues in both academic and industrial research.
Compound Data
| Property | Value |
| CAS Number | 877868-92-3 glpbio.comepa.gov |
| Molecular Formula | C₇H₃FIN epa.gov |
| Molecular Weight | 247.011 g/mol epa.gov |
| Appearance | Solid fluorochem.co.ukcymitquimica.com |
| Melting Point | 72-76 °C sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMCSVPQIRBNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652932 | |
| Record name | 5-Fluoro-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877868-92-3 | |
| Record name | 5-Fluoro-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Chemical Reactivity of 5 Fluoro 2 Iodobenzonitrile
Nucleophilic Aromatic Substitution (NAS) Chemistry of 5-Fluoro-2-iodobenzonitrile
This compound is a halogen-substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution (NAS), a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The unique arrangement of a nitrile group and two different halogen atoms (fluorine and iodine) on the benzene (B151609) ring dictates its chemical behavior, particularly the regioselectivity of substitution reactions.
Role of Iodine as a Leaving Group in NAS
In the context of NAS reactions involving this compound, the iodine atom at the C-2 position functions as the primary leaving group. The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond, making it more susceptible to cleavage by an incoming nucleophile. This disparity in bond strength is the principal reason for the high regioselectivity observed in these reactions, where the nucleophile preferentially attacks the carbon atom bearing the iodine. This selective displacement allows for the precise introduction of various functional groups at the 2-position of the benzonitrile (B105546) ring, while preserving the fluorine atom for potential subsequent chemical modifications.
Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound
The presence of an iodine atom makes this compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials.
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the context of this compound, the iodine atom is selectively displaced in the presence of a palladium catalyst and a base to couple with an organoboron reagent.
The choice of the palladium catalyst is crucial for the success of the Suzuki coupling reaction. A variety of palladium sources and precatalysts have been effectively employed for the synthesis of biaryls from aryl halides like this compound. The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst.
Several common palladium catalysts and their general applicability are summarized in the table below. The selection of a specific catalyst often depends on the reactivity of the coupling partners and the desired reaction conditions.
| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Features |
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides, bromides | One of the earliest and most common catalysts. |
| PdCl₂(dppf) | dppf | Aryl iodides, bromides, chlorides | Effective for a broad range of substrates. |
| Pd(OAc)₂ | PCy₃ | Aryl and vinyl triflates | A versatile and often used catalyst system. organic-chemistry.org |
| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl and vinyl halides, including chlorides | Highly active system, often effective at room temperature. organic-chemistry.org |
For the Suzuki coupling of this compound, catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are typically effective under standard reaction conditions. The combination of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with appropriate phosphine (B1218219) ligands also provides highly active catalytic systems for the formation of biaryl structures. organic-chemistry.org
The ligand coordinated to the palladium center plays a critical role in the efficiency and scope of the Suzuki coupling reaction. The ligand influences the stability and reactivity of the catalyst by modifying its electronic and steric properties. For challenging substrates or to achieve higher catalytic turnover numbers, the rational design and optimization of ligands are essential.
Electron-rich and sterically bulky phosphine ligands are generally preferred as they facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Key Ligand Classes and Their Roles:
Trialkylphosphines: Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are highly effective for coupling less reactive aryl chlorides and for reactions at room temperature due to their electron-donating nature and large cone angles. organic-chemistry.org
Biaryl Phosphine Ligands (Buchwald Ligands): A significant advancement in Suzuki coupling has been the development of bulky and electron-rich biaryl phosphine ligands. Ligands like XPhos and SPhos have demonstrated broad applicability, enabling the coupling of a wide range of aryl and heteroaryl halides and triflates with boronic acids, often with low catalyst loadings. For bulky substrates, a ligand such as XPhos is often a good choice to optimize the reaction.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form very stable complexes with palladium and can exhibit high catalytic activity. PEPPSI-type precatalysts, which feature an NHC ligand, are one example of such catalyst systems.
The optimization of the ligand is crucial for overcoming challenges such as steric hindrance or electronic deactivation in the coupling partners. The fluorine and cyano substituents on this compound influence its electronic properties, and a well-chosen ligand can enhance the rate and yield of the Suzuki coupling.
Palladium Catalysts for Biaryl Formation
Sonogashira Coupling Reactions
The Sonogashira coupling reaction is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org this compound readily participates in Sonogashira couplings, yielding substituted aryl alkynes.
A typical protocol for the Sonogashira coupling of this compound involves the use of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and a copper(I) iodide (CuI) co-catalyst in a solvent such as triethylamine, which also acts as the base. The reaction generally proceeds under mild conditions to afford the desired product. While the traditional Sonogashira reaction relies on a dual Pd/Cu system, copper-free variations have also been developed. libretexts.org
The general catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and CuI), and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org
Difluoromethylation via Copper(I) Complexes
The introduction of a difluoromethyl (CHF₂) group into aromatic systems is of significant interest in medicinal and agricultural chemistry. Copper(I)-mediated or -catalyzed difluoromethylation of aryl iodides provides a direct route to access these valuable compounds. nih.govacs.org
One common approach involves the use of (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) as the difluoromethylating agent in the presence of CuI and a fluoride (B91410) source like cesium fluoride (CsF). nih.gov Another method utilizes a pre-formed (difluoromethyl)zinc reagent with a copper(I) catalyst.
The proposed mechanism often involves the formation of a copper-difluoromethyl intermediate, [Cu-CHF₂]. In some cases, more complex cuprate (B13416276) species like [Cu(CHF₂)₂]⁻ may be involved. nih.gov The reaction of this intermediate with the aryl iodide, such as this compound, leads to the formation of the difluoromethylated aromatic product. The reaction conditions, including the choice of ligand for the copper complex, can be optimized to improve the yield and substrate scope. For instance, N-heterocyclic carbene (NHC) ligated copper(I) difluoromethyl complexes have been synthesized and shown to be effective in these transformations. acs.org
Regioselectivity and Steric Hindrance in this compound Reactions
The regioselectivity observed in reactions involving this compound is primarily dictated by the inherent properties of its three distinct functional groups. The iodine atom at the C-2 position (ortho to the cyano group) is the most common site of reaction, particularly in metal-catalyzed cross-coupling reactions. This is because the carbon-iodine bond is the weakest among carbon-halogen bonds, making iodine an excellent leaving group. yonedalabs.com
Key Factors Influencing Regioselectivity and Steric Effects:
The Cyano Group (-CN): As a potent electron-withdrawing group through both induction and resonance, the nitrile functionality deactivates the aromatic ring towards electrophilic substitution. beilstein-journals.org However, it strongly influences regioselectivity in other reactions. For instance, in directed ortho-metalation reactions, the cyano group can direct lithiation to the adjacent C-2 position, which can then be quenched by an electrophile. nih.gov
The Iodine Atom (-I): Located at the ortho-position, the large atomic radius of iodine creates significant steric hindrance around the C-2 carbon and the cyano group. This steric bulk can impede the approach of reagents, potentially slowing down or even inhibiting certain reactions. acs.org For example, in related ortho-substituted aryl iodides, coupling reactions have been shown to fail where para-substituted analogues succeed. In the context of this compound, this steric hindrance can influence the choice of catalyst and reaction conditions needed to achieve a successful transformation.
In transition-metal-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, the reaction overwhelmingly occurs at the C-I bond. The exceptional leaving group ability of the iodo substituent means that the regiochemical outcome is highly predictable, yielding products where the iodine atom has been replaced. Studies on similar aryl halides have demonstrated that cross-coupling reactions can proceed with high selectivity for the C-I bond, leaving C-F, C-Cl, and C-Br bonds intact under the same conditions.
Comparative Reactivity Profiles with Analogous Halogenated Benzonitriles
The reactivity of this compound is best understood when compared to its structural analogues where the halogen substituents are varied. The nature of the halogen atoms (F, Cl, Br, I) and their position on the benzonitrile ring are the primary determinants of these differences.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura):
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. mdpi.com The reactivity of the aryl halide is therefore directly related to the carbon-halogen bond dissociation energy. For the halogens, this energy decreases down the group. Consequently, the reactivity follows a well-established trend. yonedalabs.comresearchgate.net
Table 1: Comparative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | C-X Bond Dissociation Energy (kJ/mol, approx.) | Relative Reactivity |
| Ar-I | ~270 | Highest |
| Ar-Br | ~330 | High |
| Ar-Cl | ~400 | Moderate |
| Ar-F | ~540 | Lowest |
This table illustrates the general trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions.
Therefore, this compound is significantly more reactive in Suzuki-Miyaura reactions than its bromo- (5-fluoro-2-bromobenzonitrile) and chloro- (5-fluoro-2-chlorobenzonitrile) analogues. The C-F bond remains inert under typical cross-coupling conditions that readily cleave the C-I bond.
Nucleophilic Aromatic Substitution (SNAr):
In nucleophilic aromatic substitution (SNAr), the reaction mechanism is different. It typically proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups.
The reactivity order for halogens as leaving groups in SNAr reactions is often the reverse of that seen in cross-coupling. masterorganicchemistry.comnih.govrsc.org
Table 2: Comparative Reactivity of Aryl Halides in Nucleophilic Aromatic Substitution
| Aryl Halide (Ar-X) | Electronegativity of X | Relative Reactivity |
| Ar-F | 3.98 | Highest |
| Ar-Cl | 3.16 | High |
| Ar-Br | 2.96 | Moderate |
| Ar-I | 2.66 | Lowest |
This table shows the typical reactivity trend for activated aryl halides in SNAr reactions. The high electronegativity of fluorine stabilizes the intermediate complex, accelerating the reaction.
This trend is because the highly electronegative halogen stabilizes the intermediate carbanion, and the C-X bond is broken in the fast, second step of the reaction. masterorganicchemistry.com Thus, an analogous fluorinated benzonitrile, where fluorine is the leaving group, would be more reactive in an SNAr reaction than the corresponding iodo-substituted compound, assuming the ring is sufficiently activated by electron-withdrawing groups. In this compound, the fluorine at C-5 acts as an activating group, but the iodine at C-2 is the superior leaving group in reactions that depend on bond strength, like cross-coupling.
Strategic Applications of 5 Fluoro 2 Iodobenzonitrile in Complex Organic Synthesis
5-Fluoro-2-iodobenzonitrile as a Key Intermediate in Multi-Step Syntheses
This compound is a valuable intermediate in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the differential reactivity of its three functional groups: the nitrile, the fluorine, and the iodine. The iodine atom is particularly useful as it can be readily displaced or participate in cross-coupling reactions, while the fluorine atom can influence the electronic properties and biological activity of the final product. The nitrile group can be hydrolyzed, reduced, or converted to other functionalities.
This compound serves as a critical starting material for the synthesis of various biologically active molecules. For instance, it is used in the preparation of kinase inhibitors and anti-cancer drugs. One notable application is in the synthesis of 5-substituted-3-amino indazoles, which are important scaffolds in medicinal chemistry. The synthesis often involves a nucleophilic aromatic substitution (SNA) reaction where the iodine atom is replaced by a nucleophile, followed by further transformations of the nitrile and fluoro groups.
The general synthetic utility of this compound is further demonstrated by its use in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of heterocyclic compounds with a wide range of pharmacological activities. mdpi.com In these syntheses, the 2-iodobenzonitrile (B177582) moiety can undergo palladium-catalyzed reactions to form the core quinazoline structure. mdpi.com For example, substituted 2-iodobenzaldehydes, which can be derived from this compound, react with benzamidine (B55565) hydrochlorides to yield quinazolines in good yields. mdpi.com
Construction of Diverse Molecular Architectures Utilizing this compound
The unique arrangement of functional groups in this compound allows for the construction of a wide variety of molecular architectures. The iodine atom is a key handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions.
One of the most powerful applications of this building block is in Suzuki-Miyaura coupling reactions. In this type of reaction, the iodine atom is reacted with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. This allows for the straightforward introduction of various aryl or heteroaryl groups at the 2-position of the benzonitrile (B105546) ring.
Similarly, Ullmann-type coupling reactions can be employed to form carbon-nitrogen or carbon-oxygen bonds at the 2-position. For example, reacting this compound with an amine or an alcohol in the presence of a copper catalyst can lead to the formation of 2-amino- or 2-alkoxy-5-fluorobenzonitriles. These products can then be further elaborated to create complex, polyfunctional molecules.
The nitrile group also offers a versatile handle for constructing diverse architectures. It can be hydrolyzed to a carboxylic acid, which can then be used in amide bond formation or other derivatizations. Alternatively, the nitrile group can be reduced to an amine, providing another point for diversification. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final molecules, making this building block particularly attractive for drug discovery programs. vulcanchem.com
Library Synthesis and Scaffold Diversity via this compound
The ability to selectively and sequentially modify the functional groups of this compound makes it an ideal starting material for the synthesis of chemical libraries. By systematically varying the reaction partners in cross-coupling reactions at the iodine position and subsequently modifying the nitrile group, a large number of structurally diverse compounds can be rapidly generated from a single, readily available precursor.
This approach is highly valuable in medicinal chemistry for the discovery of new drug candidates. A library of compounds based on the 5-fluorobenzonitrile scaffold can be screened for biological activity against a particular target. The structural diversity of the library increases the probability of finding a "hit" compound with the desired activity.
For example, a library of 2-aryl-5-fluorobenzonitriles can be synthesized via Suzuki-Miyaura coupling of this compound with a diverse set of boronic acids. Each member of this library can then be further derivatized by, for instance, reducing the nitrile to an amine and then acylating it with a variety of carboxylic acids. This combinatorial approach allows for the exploration of a large chemical space around the 5-fluorobenzonitrile core.
The fluorine atom plays a crucial role in this context as well. vulcanchem.com Its presence can significantly alter the physicochemical properties of the molecules, such as their lipophilicity and pKa, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. vulcanchem.com Therefore, incorporating fluorine into library synthesis is a common strategy to enhance the diversity and drug-likeness of the synthesized compounds.
Precursor for Advanced Fluorinated Building Blocks
This compound not only serves as a direct precursor in complex syntheses but also as a starting material for the preparation of other advanced fluorinated building blocks. bldpharm.com These derived building blocks can then be used in a wider range of synthetic applications.
One common transformation is the conversion of the nitrile group into other functional groups. For instance, hydrolysis of the nitrile yields 5-fluoro-2-iodobenzoic acid. This carboxylic acid is a versatile building block in its own right and can be used in amide couplings, esterifications, or as a precursor for other functional groups.
Another important transformation is the conversion of the iodine atom. For example, a Finkelstein reaction or a copper-catalyzed halogen exchange can be used to replace the iodine with other halogens like bromine or chlorine. While seemingly a simple transformation, this can be advantageous in certain synthetic contexts where a different halogen is preferred for a specific cross-coupling reaction due to its reactivity or selectivity.
Furthermore, the combination of the fluorine and iodine atoms allows for the synthesis of more complex fluorinated building blocks. For example, Sonogashira coupling of this compound with a terminal alkyne can introduce an alkyne functionality, leading to the formation of 2-alkynyl-5-fluorobenzonitriles. These compounds are valuable precursors for the synthesis of various heterocyclic systems.
Research Directions in Medicinal Chemistry Utilizing 5 Fluoro 2 Iodobenzonitrile Derivatives
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
5-Fluoro-2-iodobenzonitrile serves as a crucial starting material for the creation of complex molecules intended for therapeutic use. Its reactivity allows for the strategic introduction of various functional groups, leading to the development of new pharmaceutical intermediates and, ultimately, active pharmaceutical ingredients (APIs).
Kinase Inhibitor Synthesis
The development of kinase inhibitors is a major focus in modern drug discovery, as these enzymes play a critical role in cell signaling pathways that are often dysregulated in diseases like cancer. Derivatives of this compound have been successfully utilized in the synthesis of potent kinase inhibitors. For instance, the compound has been instrumental in creating 5-substituted-3-amino indazoles, a class of molecules that have been evaluated for their kinase inhibitory activity. austinpublishinggroup.com The synthesis often involves a Sonogashira coupling reaction with trimethylsilylacetylene, followed by cyclization and treatment with hydrazine (B178648) to yield the desired indazole core. austinpublishinggroup.com
Anti-Cancer Drug Development
The quest for more effective and targeted cancer therapies has led researchers to explore novel molecular scaffolds. This compound has emerged as a key component in the synthesis of compounds with promising anti-cancer properties. Studies have shown that derivatives of this compound can exhibit significant activity against various cancer cell lines. The fluorine atom in the molecule can enhance the metabolic stability and binding affinity of the resulting drug candidates. Furthermore, the iodo group provides a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures designed to interact with specific cancer-related targets.
5-Substituted-3-amino Indazoles Synthesis
As mentioned, this compound is a key precursor in the synthesis of 5-substituted-3-amino indazoles. sigmaaldrich.comsigmaaldrich.com This class of compounds is of significant interest in medicinal chemistry due to their potential as kinase inhibitors. austinpublishinggroup.com The synthesis typically begins with a Sonogashira coupling of this compound with an appropriate alkyne. The resulting intermediate then undergoes a cyclization reaction, often in the presence of a base, to form the indazole ring system. Subsequent functionalization at the 5-position allows for the introduction of various substituents to optimize biological activity. austinpublishinggroup.com
Synthesis of 4-phenoxybenzamide adenine (B156593) dinucleotide analogs
This compound is also a participant in the preparation of 4-phenoxybenzamide riboside, which is a key intermediate in the chemical synthesis of 4-phenoxybenzamide adenine dinucleotide analogs. sigmaaldrich.comsigmaaldrich.com These analogs are of interest for their potential to modulate the activity of enzymes that utilize NAD+ as a cofactor.
Biological Activity of this compound Derivatives
Beyond their role as synthetic intermediates, derivatives of this compound have demonstrated notable biological activities, particularly in the realm of enzyme inhibition.
Enzyme Inhibition Studies (e.g., Monoacylglycerol Lipase (B570770) (MAGL))
One of the most significant areas of research involving this compound derivatives is the inhibition of Monoacylglycerol Lipase (MAGL). MAGL is a key enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. wikipedia.org By inhibiting MAGL, the levels of 2-AG can be increased, which can have therapeutic benefits in conditions associated with neuroinflammation, such as neurodegenerative diseases. nih.gov Research has shown that compounds derived from this compound can effectively inhibit MAGL activity, leading to a reduction in neuroinflammation in animal models. This makes these derivatives promising candidates for the development of new treatments for diseases like Alzheimer's and Huntington's disease.
Neuroinflammation Research and Neurodegenerative Disease Implications
Derivatives of this compound have shown potential in the field of neuroinflammation and its implications for neurodegenerative diseases. One area of focus is the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in neuroinflammatory processes. Inhibition of MAGL can lead to a reduction in neuroinflammation, suggesting potential therapeutic applications for conditions like Alzheimer's and Huntington's disease. Research has indicated that compounds derived from 2-fluoro-5-iodobenzonitrile (B128481) can effectively inhibit MAGL activity. Furthermore, the structural motifs of iodobenzonitriles are utilized in the synthesis of spirocyclic compounds aimed at treating neurodegenerative diseases. vulcanchem.com
Neuroinflammation is a common factor in various neurodegenerative disorders, including multiple sclerosis, amyotrophic lateral sclerosis, and Parkinson's disease. google.com The development of Lp-PLA2 inhibitors from related compounds also points towards potential benefits in treating vascular dementia. google.com The early stages of many neurodegenerative diseases are marked by synaptotoxicity, which may be mediated by endogenous reactive species. nih.gov
Antimicrobial Properties
Preliminary investigations suggest that this compound and its derivatives may possess antimicrobial properties. While specific studies on this compound are limited, the broader class of fluorinated compounds is recognized for potential antimicrobial activity. For instance, derivatives of 5-fluorouracil (B62378), a related fluorinated compound, have demonstrated considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, phosphonium-based derivatives of 5-fluorouracil have been shown to cause significant damage to bacterial cells, such as Staphylococcus aureus and Escherichia coli, by altering membrane permeability and depolarization. nih.gov The antimicrobial potential of such compounds suggests that derivatives of this compound could be a promising area for the development of new treatments for multidrug-resistant bacterial infections. nih.gov
Anticancer Activity
Fluorinated compounds are known to exhibit enhanced anticancer properties, and derivatives of this compound are being explored for their potential in this area. Studies have demonstrated that compounds synthesized from this scaffold can show significant anti-cancer activity against various cancer cell lines. The indole (B1671886) scaffold, which can be synthesized from derivatives of this compound, is considered a promising basis for anticancer drug design due to its bioavailability and broad pharmacological action. nih.govresearchgate.net
For example, novel thiazole-containing 5-fluoro-1,3-dihydro-2H-indol-2-one derivatives have been synthesized and evaluated for their anticancer activity. nih.gov One such derivative, compound 3g, showed high antitumor activity against several types of cancer, including breast, lung, ovarian, and CNS cancers. nih.govresearchgate.net Another study on indole-pyrimidine biaryl derivatives identified compounds with potent inhibitory activity against specific cancer cell lines like PC-3. sioc-journal.cn These findings highlight the potential of using this compound as a starting material for the development of novel anticancer agents.
| Cancer Type | Cell Line | Compound | Activity |
| Breast Cancer | T-47D | 3g | GI=96.17% |
| Lung Cancer | HOP-92 | 3g | GI=95.95% |
| Ovarian Cancer | NCI/ADR-RES | 3g | GI=95.13% |
| CNS Cancer | SNB-75 | 3g | GI=89.91% |
| Prostate Cancer | PC-3 | 6k | IC50=2.75 µmol/L |
Table showing the anticancer activity of derivatives.
Inhibitors for Trypanothione (B104310) Reductase
Derivatives of the isomeric compound 2-Fluoro-4-iodobenzonitrile have been identified as building blocks for the synthesis of inhibitors of L. infantum trypanothione reductase (Li-TryR). medchemexpress.commedchemexpress.com Trypanothione reductase is a crucial enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. The ability to synthesize inhibitors for this enzyme suggests a potential therapeutic strategy against these parasitic infections. While this research directly involves an isomer, the similar chemical reactivity of this compound suggests its potential as a scaffold for developing similar inhibitors.
Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists
The isomeric compound 2-Fluoro-4-iodobenzonitrile is also used in the synthesis of transient receptor potential ankyrin 1 (TRPA1) antagonists. medchemexpress.commedchemexpress.com TRPA1 is a cation channel involved in the sensation of pain, cold, and itch, making it a target for analgesic and anti-inflammatory drugs. mdpi.commdpi.com The development of TRPA1 antagonists from iodobenzonitrile derivatives indicates the potential of this compound as a starting point for creating new pain relief therapies. medchemexpress.com
Radiochemical Applications: ¹⁸F-Radiolabeling for Positron Emission Tomography (PET)
The fluorine atom in this compound allows for its use in radiochemical applications, specifically for ¹⁸F-radiolabeling for Positron Emission Tomography (PET) imaging. PET is a powerful nuclear medicine imaging technique used for the early detection and monitoring of diseases, including cancer. nih.gov The fluorine-18 (B77423) (¹⁸F) isotope is frequently used for this purpose due to its favorable half-life and imaging characteristics. nih.govfrontiersin.org
Advanced Applications of 5 Fluoro 2 Iodobenzonitrile in Materials Science Research
Development of Materials with Specific Electronic Properties
The presence of both a strong electron-withdrawing fluorine atom and a nitrile group significantly influences the electronic landscape of the benzonitrile (B105546) ring, making 5-Fluoro-2-iodobenzonitrile a key component in the synthesis of novel organic electronic materials. Researchers leverage these features to fine-tune the electronic characteristics of larger molecular systems and polymers.
The incorporation of fluorinated benzonitrile derivatives into polymer backbones is a strategy to create materials with unique electronic properties and enhanced thermal stability. The fluorine and nitrile functionalities modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, which is critical for applications in organic electronics. The iodine atom serves as a reactive handle for cross-coupling reactions, allowing for the precise integration of this fluorinated unit into complex architectures. This approach is instrumental in creating materials for molecular electronic devices and other advanced functional materials. While direct studies on this compound are specific, the principles are demonstrated in related fluorinated aromatic compounds where fluorine's inductive effect enhances reactivity and modulates electronic behavior. smolecule.com
| Functional Group | Influence on Electronic Properties |
| Fluorine | Strong electron-withdrawing (inductive effect); lowers HOMO/LUMO energy levels, enhances electron affinity. |
| Nitrile (-CN) | Strong electron-withdrawing (inductive and resonance effect); contributes to n-type semiconducting behavior. |
| Iodine | Acts as a reactive site for coupling reactions (e.g., Suzuki, Sonogashira) to build conjugated systems; its steric bulk can influence molecular packing. |
Exploration in New Materials with Optical Properties
The synthesis of novel materials with specific optical characteristics, such as fluorescence, is another significant area where this compound is applied. Its utility stems from its role as a building block in creating larger, conjugated systems that can interact with light. The compound itself is listed as a precursor for optical materials. bldpharm.com
Research on positional isomers, such as 2-fluoro-5-iodobenzonitrile (B128481), demonstrates how these molecules can participate in transition-metal-catalyzed cross-coupling reactions, like the Sonogashira coupling, with terminal alkynes. Such reactions produce aryl alkynes, a class of compounds often exhibiting fluorescent properties. Similarly, Suzuki coupling reactions can be used to form biaryl structures, which are core components of many organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net The combination of the fluorine atom, which can enhance quantum yield and photostability, and the reactive iodine atom makes this compound a valuable starting material for custom-designing molecules with desired light-emitting properties.
| Reaction Type | Resulting Structure | Relevance to Optical Properties |
| Sonogashira Coupling | Aryl Alkynes | Often results in fluorescent derivatives used in sensors and probes. |
| Suzuki Coupling | Biaryl Structures | Core components for fluorescent materials and organic light-emitting diodes (OLEDs). researchgate.net |
Precursors for Advanced Polymers and Coatings
This compound is a key precursor in the synthesis of advanced polymers and coatings due to the dual functionality of its reactive iodine site and the property-enhancing fluorinated nitrile group. bldpharm.comchemicalbook.com The carbon-iodine bond is particularly susceptible to participating in a variety of powerful polymer-forming reactions.
One of the most important applications is in transition-metal-catalyzed cross-coupling polycondensation reactions, such as Suzuki or Direct Arylation Polymerization (DArP). researchgate.net In these methods, the iodine atom acts as an excellent leaving group, facilitating the formation of carbon-carbon bonds to construct the polymer backbone. The use of iodo-aromatics like iodobenzonitrile in catalyst-transfer condensation polymerization allows for the synthesis of π-conjugated polymers with controlled molecular weight and low dispersity. researchgate.netacs.org
The incorporation of the 5-fluoro-benzonitrile moiety into the polymer structure imparts desirable characteristics. Fluorinated polymers are well-known for their exceptional properties, including:
High thermal stability
Chemical and oxidative resistance
Low refractive index and water absorption
High gas permeability researchgate.net
These properties make the resulting polymers highly suitable for applications as high-performance coatings, advanced gas separation membranes, and components in organic electronics. researchgate.net The versatility of this compound allows for the creation of polymers with precisely engineered structures and functionalities for specialized applications.
Spectroscopic and Analytical Methodologies for the Study of 5 Fluoro 2 Iodobenzonitrile and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Fluoro-2-iodobenzonitrile and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In the ¹H NMR spectrum of this compound, the aromatic protons exhibit characteristic splitting patterns due to coupling with the adjacent fluorine and iodine atoms. The signals for the aromatic protons typically appear as doublets or multiplets in the downfield region of the spectrum. For instance, in a related compound, 4-fluoro-3-iodobenzonitrile, the aromatic protons appear as multiplets between δ 7.25 and 7.49 ppm.
The ¹³C NMR spectrum is equally informative. The carbon atom of the nitrile group (C≡N) typically resonates at approximately 115 ppm. The carbon atoms directly bonded to the iodine and fluorine substituents show distinct chemical shifts, with the iodinated carbon appearing around 95–110 ppm. The carbon-fluorine coupling constants (J-coupling) provide further structural confirmation. For example, in 4-fluoro-3-iodobenzonitrile, the carbon atoms exhibit coupling to the fluorine atom with J-C-F values ranging from 3.5 to 29.1 Hz.
Furthermore, ¹⁹F NMR spectroscopy serves as a powerful technique for monitoring reactions involving fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for tracking the conversion of this compound into its products. Time-resolved NMR experiments can be employed to follow the kinetics of a reaction, providing insights into the reaction mechanism. For example, monitoring the disappearance of the reactant's NMR signals and the appearance of the product's signals allows for the determination of reaction rates and the identification of any intermediate species.
Table 1: Representative NMR Data for Halogenated Benzonitriles
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 4-Fluoro-3-iodobenzonitrile | ¹H | 7.49 – 7.43 (m, 2H), 7.31 – 7.25 (m, 1H) | - |
| 4-Fluoro-3-iodobenzonitrile | ¹³C | 137.9 (d, J = 9.1 Hz), 130.4 (d, J = 3.7 Hz), 122.7, 119.9 (d, J = 24.3 Hz), 118.5 (d, J = 3.5 Hz), 87.1 (d, J = 29.1 Hz) | As specified |
| 4-Fluoro-3-iodobenzonitrile | ¹⁹F | -87.24 – -87.33 (m, 1F) | - |
Data sourced from studies on related fluorinated benzonitriles.
Thin Layer Chromatography (TLC) for Reaction Progress Evaluation
Thin Layer Chromatography (TLC) is a rapid, sensitive, and cost-effective method used extensively to monitor the progress of chemical reactions involving this compound. By spotting a small aliquot of the reaction mixture onto a TLC plate at different time intervals, the disappearance of the starting material and the appearance of the product can be visualized.
The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or a mixture of solvents). The choice of the mobile phase is critical for achieving good separation. For compounds like this compound, a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), is often used.
Visualization of the spots on the TLC plate can be achieved through various methods. Since many organic compounds are colorless, UV light is commonly used. The silica gel on the TLC plate is often impregnated with a fluorescent indicator that glows under UV light, and the compounds that absorb UV light appear as dark spots. Alternatively, the plate can be exposed to iodine vapor, which forms colored complexes with most organic compounds.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. Comparing the Rf value of the spot corresponding to the starting material with that of the product spot confirms the progress of the reaction. A complete reaction is indicated by the disappearance of the starting material spot.
Table 2: Typical TLC Parameters for Monitoring Organic Reactions
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |
| Mobile Phase | Varies depending on the polarity of reactants and products (e.g., Hexanes/Ethyl Acetate mixtures) |
| Visualization | UV light (254 nm), Iodine vapor, or specific chemical stains (e.g., potassium permanganate) |
| Analysis | Comparison of Rf values of starting materials, products, and co-spotted standards |
This table provides a general overview of TLC conditions.
UV-Visible Spectroscopy for Electronic Property Assessment
UV-Visible spectroscopy is a valuable technique for probing the electronic properties of this compound and its derivatives. This method measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
The absorption spectrum of an aromatic compound like this compound is characterized by one or more absorption bands in the UV region. These bands arise from π → π* transitions within the benzene (B151609) ring. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the nature and position of the substituents on the aromatic ring.
The electron-withdrawing nature of the fluorine and nitrile groups, combined with the presence of the iodine atom, influences the energy levels of the molecular orbitals and thus the absorption spectrum. For instance, studies on related fluorobenzonitriles have shown that the positions of the absorption bands can be correlated with computationally calculated thermodynamic properties.
When this compound undergoes a reaction, the resulting change in the molecular structure leads to a shift in the absorption spectrum. For example, in a substitution reaction where the iodine atom is replaced by another functional group, the electronic environment of the aromatic ring is altered, causing a shift in the λmax to either a longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelength. This change in the UV-Vis spectrum can be used to monitor the reaction and characterize the electronic properties of the product.
Emerging Research Trends and Future Prospects for 5 Fluoro 2 Iodobenzonitrile in Chemical Sciences
Sustainable and Green Chemistry Approaches in its Synthesis and Reactions
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis and application of specialty chemicals like 5-Fluoro-2-iodobenzonitrile.
Research into more sustainable synthetic routes for halogenated aromatics is ongoing. While specific green synthesis protocols for this compound are not yet prevalent in the literature, broader trends in the synthesis of related compounds offer insights into future directions. For instance, the use of biomass-derived solvents such as ethyl levulinate and 2-methyltetrahydrofuran (B130290) is being explored as a green alternative in palladium-catalyzed reactions, which are relevant for the functionalization of iodoarenes. researchgate.net One-pot syntheses, which reduce the number of reaction and purification steps, are also a key feature of green chemistry. A sustainable one-pot method for producing diaryliodonium salts from iodoarenes using the environmentally benign solvent ethyl acetate (B1210297) has been developed, showcasing a potential avenue for greener transformations involving iodo-aromatic compounds.
Furthermore, a patent for the preparation of the related compound, 2-fluoro-5-formylbenzonitrile, highlights a synthetic route that avoids highly toxic reagents like liquid bromine and cuprous cyanide, indicating a move towards safer and more environmentally friendly processes in the production of substituted benzonitriles. google.com The principles demonstrated in this patent, such as using less hazardous materials and milder reaction conditions, are directly applicable to the development of greener manufacturing processes for this compound.
The reactivity of this compound also lends itself to green chemistry applications. For example, photoredox catalysis in aqueous media using amphiphilic polymeric nanoparticles has been successfully employed for the dehalogenation of 2-iodobenzonitrile (B177582), a close structural analog. d-nb.infonih.gov This method utilizes light as a clean energy source and water as a safe solvent, representing a significant step towards sustainable chemical transformations. d-nb.info
Table 1: Comparison of Traditional vs. Green Chemistry Approaches in Halogenated Aromatic Synthesis
| Feature | Traditional Approaches | Emerging Green Approaches |
| Solvents | Often rely on volatile organic compounds (VOCs) like DMF or THF. | Exploration of biomass-derived solvents (e.g., ethyl levulinate) and water. researchgate.netd-nb.info |
| Reagents | May involve highly toxic substances (e.g., liquid bromine, cyanides). google.com | Use of less hazardous reagents and catalysts. google.com |
| Process | Multi-step syntheses with intermediate purifications. | One-pot reactions and continuous flow processes. |
| Energy | Often requires high temperatures and pressures. | Utilization of alternative energy sources like light (photocatalysis). d-nb.info |
Application in Catalyst Development and Ligand Design
The unique structural features of this compound suggest its potential utility in the design of novel catalysts and ligands, although direct applications are still an emerging area of research. The presence of the nitrile group (-C≡N) is particularly significant, as it can act as a ligand for transition metals, influencing the catalytic activity and selectivity of the resulting metal complexes.
The development of new ligands is crucial for advancing transition metal catalysis. For instance, in nickel-catalyzed cross-electrophile coupling reactions, the presence and positioning of a nitrile moiety on an imidazole (B134444) core were found to be critical for catalyst effectiveness. acs.org This highlights the important role that nitrile-containing molecules can play in ligand design. While not directly involving this compound, this research underscores the potential for its nitrile group to be incorporated into new ligand scaffolds.
Furthermore, the fluorine and iodine substituents on the aromatic ring can be used to fine-tune the electronic and steric properties of a potential ligand. The electron-withdrawing nature of the fluorine atom can influence the electron density at the metal center, while the bulky iodine atom can play a role in controlling the steric environment around the catalyst, which can impact substrate selectivity. The C-I bond itself can participate in oxidative addition reactions, a key step in many catalytic cycles.
The design of ligands is a strategic process, as demonstrated by the rational modification of 2-pyridone ligands in a Pd-catalyzed C-H arylation, where tuning the basicity of the ligand had a significant impact on the reaction rate. nih.gov The principles of rational ligand design could be applied to this compound, leveraging its distinct functional groups to create catalysts with tailored properties for specific chemical transformations.
Advanced Drug Discovery Platforms Leveraging its Reactivity
This compound is a valuable building block in medicinal chemistry, and its reactivity is being leveraged in advanced drug discovery platforms. The presence of the iodine atom allows for its use in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental tools for the synthesis of complex organic molecules with potential therapeutic applications.
One of the key areas where this compound has shown promise is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to use this compound as a scaffold allows for the systematic modification of its structure to optimize binding to the active site of target kinases.
Furthermore, research has identified derivatives of 2-Fluoro-5-iodobenzonitrile (B128481) as potential inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in neuroinflammatory processes. Inhibition of MAGL is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Huntington's disease. The fluorine atom in the molecule is also of interest for the development of radiolabeled compounds for positron emission tomography (PET) imaging, which can be used to visualize the distribution of drug candidates in the brain.
Table 2: Applications of this compound in Drug Discovery
| Therapeutic Area | Target | Role of this compound |
| Oncology | Kinases | Intermediate in the synthesis of kinase inhibitors. |
| Neuroinflammation | Monoacylglycerol Lipase (MAGL) | Precursor for the synthesis of MAGL inhibitors. |
| Medical Imaging | N/A | Potential for radiolabeling with ¹⁸F for PET imaging. |
Integration into Supramolecular Chemistry and Nano-Materials
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The unique electronic and structural features of this compound make it an interesting candidate for integration into such systems.
The presence of both a halogen atom (iodine) and a nitrile group allows for the formation of specific intermolecular interactions, such as halogen bonding (C-I···N), which can be a powerful tool for directing the assembly of molecules in the solid state. acs.org Studies on the crystal packing of iodobenzonitriles have shown the significant influence of these interactions on the resulting crystal structures. acs.org The fluorine atom can also participate in non-covalent interactions and modulate aromatic/π-π stacking interactions, further influencing the self-assembly process. researchgate.net These properties suggest that this compound could be used as a building block to construct novel supramolecular architectures with defined structures and properties.
In the realm of nano-materials, the reactivity of this compound can be exploited for the functionalization of nanoparticles. For example, the related compound 5-fluorouracil (B62378) has been loaded onto various nanoparticles, including calcium phosphate (B84403) and gold nanoparticles, to enhance its anti-cancer efficacy and reduce side effects. beilstein-journals.orgmdpi.com While this compound is not a direct therapeutic agent in the same way, its ability to participate in coupling reactions makes it a candidate for covalently attaching to the surface of nanoparticles, thereby introducing specific functionalities.
Furthermore, research on amphiphilic polymeric nanoparticles for photoredox catalysis in water has demonstrated the encapsulation of 2-iodobenzonitrile within the hydrophobic core of these nanoparticles to facilitate chemical reactions in an aqueous environment. d-nb.info This approach could be extended to this compound, enabling its use in "nano-reactors" for green and sustainable chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
